Tofacitinib, chemically known as methyl (3R,4R)-3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate, is a synthetic small molecule that acts as a potent and selective inhibitor of Janus kinases (JAKs). [] Tofacitinib belongs to the class of drugs known as Janus kinase inhibitors, which are a type of immunomodulatory agent. []
Tofacitinib functions as a selective inhibitor of Janus kinases (JAKs), specifically targeting JAK1, JAK3, and to a lesser extent, JAK2. [, ] JAKs are intracellular enzymes involved in signal transduction pathways of various cytokines involved in immune responses. By inhibiting JAKs, tofacitinib disrupts the signaling cascade and downregulates the production of pro-inflammatory cytokines, thus suppressing the immune response. []
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 275823-92-2
CAS No.: 61587-05-1